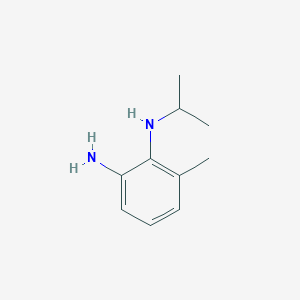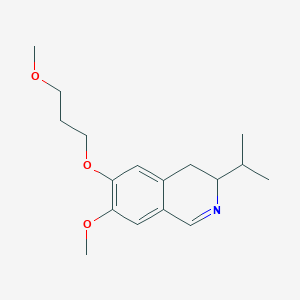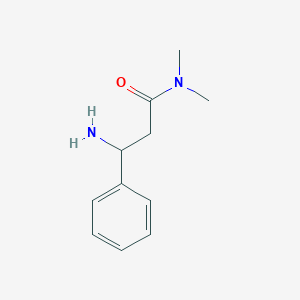
DTPA-tetra(tBu)ester
描述
作用机制
Target of Action
DTPA-tetra(tBu)ester, also known as tetra-tBu-DTPA, is a bifunctional chelator . Its primary targets are various metal ions and certain organic molecules . The compound has multiple amino and carboxyl groups in its molecular structure, enabling it to form stable complexes with a variety of metal ions . It can also react with certain organic molecules to form compounds with specific functions .
Mode of Action
This compound interacts with its targets by forming stable complexes with metal ions . This is achieved through the exchange of its amino and carboxyl groups with the metal ions . Additionally, it can react with certain organic molecules, leading to the formation of compounds with specific functions .
Biochemical Pathways
The biochemical pathways affected by this compound primarily involve the separation, purification, and detection of metal ions . By forming stable complexes with metal ions, this compound can effectively separate these ions from their surroundings . This property makes it useful in various biochemical assays and research .
Result of Action
The primary result of this compound’s action is the formation of stable complexes with metal ions . This allows for the effective separation, purification, and detection of these ions . When reacting with certain organic molecules, this compound can form compounds with specific functions .
生化分析
Biochemical Properties
The biochemical properties of DTPA-tetra(tBu)ester are largely defined by its role as a bifunctional chelator. It interacts with various biomolecules, particularly peptides and radionuclides, facilitating their conjugation . The nature of these interactions is primarily chelation, where this compound forms a stable complex with these biomolecules.
Cellular Effects
The cellular effects of this compound are primarily observed in the context of tumor cells. By facilitating the conjugation of peptides and radionuclides, this compound plays a crucial role in tumor pre-targeting . This can influence various cellular processes, including cell signaling pathways and cellular metabolism.
Molecular Mechanism
At the molecular level, this compound exerts its effects through its bifunctional chelating activity. It forms stable complexes with peptides and radionuclides, thereby influencing their activity and function . This can lead to changes in gene expression and enzyme activity, particularly in the context of tumor cells.
Metabolic Pathways
This compound is involved in metabolic pathways through its role as a bifunctional chelator. It interacts with enzymes and cofactors, potentially influencing metabolic flux and metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are likely influenced by its chelating activity. It may interact with transporters or binding proteins, affecting its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound is likely determined by its interactions with other biomolecules. It may be directed to specific compartments or organelles based on these interactions .
准备方法
The synthesis of DTPA-tetra(tBu)ester involves the esterification of diethylenetriaminepentaacetic acid with tert-butyl alcohol. The reaction typically requires an acid catalyst and is carried out under reflux conditions . The industrial production of this compound follows similar synthetic routes but on a larger scale, ensuring high purity and yield .
化学反应分析
DTPA-tetra(tBu)ester undergoes several types of chemical reactions, including:
Chelation: It forms stable complexes with metal ions such as Fe, Mn, Cu, Pb, Cd, Zn, Ca, and Mg.
Substitution: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.
Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound’s stability under various oxidative and reductive conditions is noteworthy.
Common reagents used in these reactions include strong acids or bases for hydrolysis and metal salts for chelation. The major products formed are metal complexes and hydrolyzed derivatives .
科学研究应用
DTPA-tetra(tBu)ester has a wide range of applications in scientific research:
Chemistry: Used as a chelating agent in coordination chemistry and catalysis.
Biology: Employed in the conjugation of peptides and proteins for imaging and therapeutic purposes.
Medicine: Utilized in radiopharmaceuticals for tumor imaging and therapy.
Industry: Applied in the preparation of metal complexes for various industrial processes.
相似化合物的比较
DTPA-tetra(tBu)ester is compared with other chelating agents such as ethylenediaminetetraacetic acid (EDTA) and nitrilotriacetic acid (NTA). While EDTA and NTA are also effective chelators, this compound offers higher stability and selectivity in forming metal complexes . Similar compounds include:
- Ethylenediaminetetraacetic acid (EDTA)
- Nitrilotriacetic acid (NTA)
- Ethylenediaminedisuccinic acid (EDDS)
- Iminodisuccinic acid (IDS)
This compound stands out due to its macrocyclic structure, which provides enhanced stability and selectivity .
属性
IUPAC Name |
2-[2-[2-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]ethyl-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]ethyl-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H55N3O10/c1-27(2,3)40-23(36)18-31(13-15-32(17-22(34)35)19-24(37)41-28(4,5)6)14-16-33(20-25(38)42-29(7,8)9)21-26(39)43-30(10,11)12/h13-21H2,1-12H3,(H,34,35) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCYDHTFZLUTQLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CN(CCN(CC(=O)O)CC(=O)OC(C)(C)C)CCN(CC(=O)OC(C)(C)C)CC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H55N3O10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901101094 | |
| Record name | 14-(1,1-Dimethylethyl) 12-(carboxymethyl)-6,9-bis[2-(1,1-dimethylethoxy)-2-oxoethyl]-2,2-dimethyl-4-oxo-3-oxa-6,9,12-triazatetradecan-14-oate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901101094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
617.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
180152-83-4 | |
| Record name | 14-(1,1-Dimethylethyl) 12-(carboxymethyl)-6,9-bis[2-(1,1-dimethylethoxy)-2-oxoethyl]-2,2-dimethyl-4-oxo-3-oxa-6,9,12-triazatetradecan-14-oate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=180152-83-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 14-(1,1-Dimethylethyl) 12-(carboxymethyl)-6,9-bis[2-(1,1-dimethylethoxy)-2-oxoethyl]-2,2-dimethyl-4-oxo-3-oxa-6,9,12-triazatetradecan-14-oate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901101094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


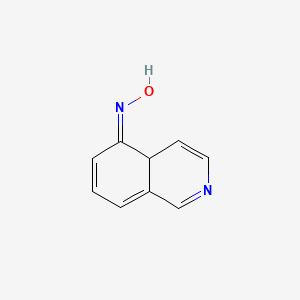
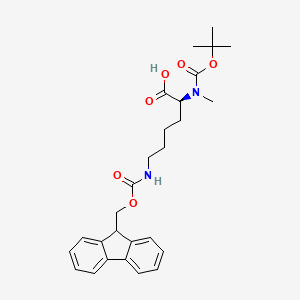
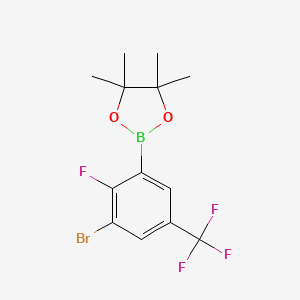
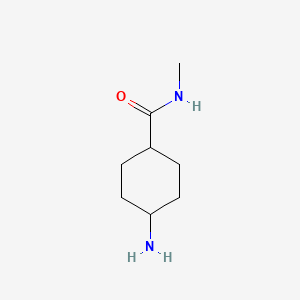
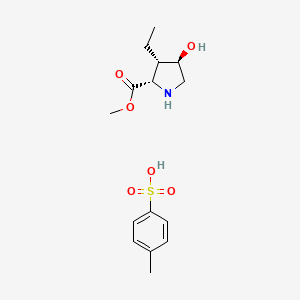
![3,9-Diazaspiro[5.5]undecane](/img/structure/B3246783.png)
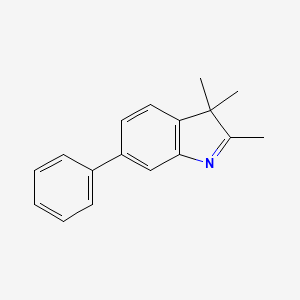
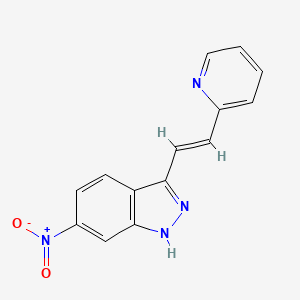
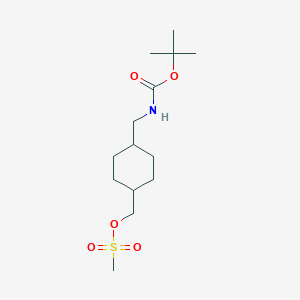
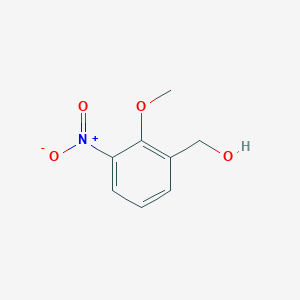
![2-({[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}methyl)-3-methylbutanoic acid](/img/structure/B3246834.png)
